MK-8617 is a potent and selective inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) enzymes 1-3. [ [] ] It acts as a pan-inhibitor, meaning it effectively targets all three isoforms of the enzyme. [ [] ] This inhibition leads to the stabilization of hypoxia-inducible factors (HIFs), particularly HIF-1α, a transcription factor crucial in regulating the body's response to low oxygen levels (hypoxia). [ [], [] ]
MK-8617 has been investigated for its potential in treating anemia. [ [] ] By mimicking a hypoxic state, it stimulates the production of erythropoietin (EPO), a hormone responsible for red blood cell production. [ [] ]
Research has identified Krüppel-like factor 5 (KLF5) as a potential mediator of MK-8617's profibrotic effects at higher doses. [ [], [] ] Further investigation into the HIF-1α-KLF5-TGF-β1 signaling pathway is necessary to understand this phenomenon fully and mitigate potential risks associated with high-dose MK-8617 treatment.
MK-8617 was developed through a collaborative effort involving Merck & Co., Inc. and various academic institutions, focusing on its efficacy as an orally bioavailable agent targeting prolyl hydroxylase enzymes. These enzymes are critical in the regulation of hypoxia-inducible factors, thus influencing erythropoiesis and other metabolic processes associated with oxygen availability .
The synthesis of MK-8617 involves several chemical transformations aimed at constructing its unique molecular framework. Key steps include:
MK-8617 features a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula and specific structural details are crucial for understanding its mechanism of action.
MK-8617 undergoes several chemical reactions that are pivotal in its function as a prolyl hydroxylase inhibitor:
MK-8617 exerts its effects primarily through the stabilization of hypoxia-inducible factors, specifically HIF-1α. This stabilization leads to several downstream effects:
MK-8617 exhibits several notable physical and chemical properties:
MK-8617 has potential applications in various scientific fields:
Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs) function by targeting the oxygen-sensing mechanism central to cellular adaptation to hypoxia. Under normoxic conditions, prolyl hydroxylase domain enzymes (PHD1-3) hydroxylate specific proline residues on HIF-α subunits, marking them for proteasomal degradation via the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. HIF-PHIs inhibit PHD enzymes, thereby stabilizing HIF-α subunits and enabling their translocation to the nucleus. Here, they dimerize with HIF-1β to form transcriptionally active complexes that bind hypoxia-response elements (HREs) in target genes. This orchestrated response activates over 70 genes involved in erythropoiesis, angiogenesis, and metabolic reprogramming.
MK-8617 exemplifies this class as a potent, orally bioavailable pan-inhibitor of PHD1-3, exhibiting half-maximal inhibitory concentrations (IC₅₀) of 1.0 nM (PHD1), 1.0 nM (PHD2), and 14 nM (PHD3) in cell-free assays [1] [6]. Its inhibition profile demonstrates significant isoform selectivity, particularly against PHD3. Mechanistically, MK-8617 chelates the ferrous iron within the catalytic site of PHD enzymes, preventing hydroxylation of HIF-1α. Consequently, HIF-1α accumulates and upregulates downstream effectors, including erythropoietin (EPO), vascular endothelial growth factor (VEGF), and genes regulating iron metabolism (e.g., transferrin, hepcidin regulators) [1] [4].
Table 1: Isoform-Selective Inhibition Profile of MK-8617
Target Enzyme | IC₅₀ Value (nM) | Biological Consequence |
---|---|---|
PHD1 | 1.0 | Stabilization of HIF-1α in multiple tissues |
PHD2 | 1.0 | Systemic EPO upregulation, iron mobilization |
PHD3 | 14 | Tissue-specific HIF responses |
The therapeutic development of HIF-PHIs represents a paradigm shift in managing renal anemia, traditionally treated with injectable erythropoiesis-stimulating agents (ESAs). Unlike ESAs, which primarily address EPO deficiency, HIF-PHIs mimic the physiological response to hypoxia by inducing endogenous EPO production alongside improving iron availability. This dual mechanism addresses functional iron deficiency—a common limitation of ESA therapy. MK-8617 emerged from rational drug design efforts focused on optimizing iron-chelating motifs within heterocyclic scaffolds. Its chemical structure (N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide; CAS# 1187990-87-9) incorporates a pyridazine ring that coordinates with PHD2's catalytic iron, while lipophilic substituents enhance membrane permeability and oral bioavailability [1] [6] [7].
Preclinical studies validated MK-8617's efficacy: Oral administration (5–15 mg/kg) in rodents elevated serum EPO by 1.7–204-fold and increased reticulocyte counts within 3–4 days, confirming stimulated erythropoiesis [1] [4]. Its pharmacokinetic profile shows low clearance, moderate volume of distribution, and bioavailability of 36–71% across species, enabling once-daily dosing [1]. Beyond anemia correction, HIF-PHIs like MK-8617 may protect against ischemic injury by activating HIF-mediated cytoprotective pathways, including autophagy (via BNIP3) and angiogenesis (via VEGF) [5] [7]. This multifaceted activity positions them as promising candidates for disorders involving hypoxia signaling dysregulation.
MK-8617 has become a pivotal tool compound for dissecting context-dependent outcomes of HIF activation. Research reveals that its effects are dose-dependent and tissue-specific, with implications for therapeutic safety and design:
Table 2: Dose-Dependent Research Findings for MK-8617
Dose Range | Experimental Model | Key Pathway Affected | Biological Outcome |
---|---|---|---|
High (≥12.5 mg/kg) | 5/6 nephrectomy mice | HIF-1α→KLF5→TGF-β1 | Tubulointerstitial fibrosis |
Low (1.5–5 mg/kg) | CKD myopathy mice | HIF-1α→VEGF/BNIP3 | Improved mitochondrial function |
In vitro (50–500 nM) | LPS-stimulated macrophages | HIF-1α→GYS1→UDPG/P2Y14 | Attenuated M1 polarization |
These dichotomous effects underscore MK-8617's utility in exploring HIF's dual roles in cytoprotection and pathology. Its well-characterized selectivity (minimal off-target activity against 171 enzymes/receptors at 10 µM) further solidifies its value as a precise pharmacological probe [1] [6]. Current research prioritizes defining the "therapeutic window" wherein erythropoietic benefits are maximized without activating maladaptive pathways.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: